Intermediate of Rolapitant
CAS No.:
Cat. No.: VC16239884
Molecular Formula: C23H19NO4
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19NO4 |
|---|---|
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | benzyl 5-oxo-2,4-diphenyl-1,3-oxazolidine-3-carboxylate |
| Standard InChI | InChI=1S/C23H19NO4/c25-22-20(18-12-6-2-7-13-18)24(21(28-22)19-14-8-3-9-15-19)23(26)27-16-17-10-4-1-5-11-17/h1-15,20-21H,16H2 |
| Standard InChI Key | VUHAXUDTXAGDSL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)N2C(C(=O)OC2C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Synthetic Pathways for Rolapitant Intermediates
Synthesis of Pyroglutamic Aminal (Intermediate 92)
The synthesis begins with l-pyroglutamic acid (98), a commercially available chiral starting material (Scheme 18) . Condensation with trimethylacetaldehyde in the presence of methanesulfonic acid and N-methylpyrrolidone (NMP) forms pyrrolo-oxazolidone 99 in 72% yield. Subsequent deprotonation with lithium hexamethyldisilazide (LHMDS) and stereoselective alkylation with methyl formate, assisted by copper chloride, yields carbaldehyde 100 with high diastereomeric excess .
Key Data:
| Intermediate | Reaction Steps | Yield | Role |
|---|---|---|---|
| 99 | Condensation, alkylation | 72% | Chiral oxazolidinone framework |
| 100 | LHMDS/CuCl₂-mediated alkylation | 68% | Introduces formyl group |
Allylic Amine Intermediate (Intermediate 94)
Allylic amine 94 is synthesized via a resolution process involving tartaric acid derivatives. The free base is generated by treating the maleate salt with sodium hydroxide, yielding 94 in >98% enantiomeric excess (ee) . This intermediate’s configuration is critical for the subsequent imine formation and reduction steps.
Key Intermediates in Rolapitant Synthesis
Divinyl Imine (Intermediate 95)
Divinyl imine 95 forms through a condensation reaction between 93 and 94 in refluxing toluene. The imine undergoes reduction with sodium triacetoxyborohydride (NaBH(OAc)₃) in acetic acid/toluene, yielding the free amine, which is converted to its tosylate monohydrate salt (96) for stability .
Key Reaction Conditions:
Tosylate Monohydrate Salt (Intermediate 96)
Intermediate 96 serves as a stable precursor for the ring-closing metathesis (RCM) step. Treatment with Hoveyda–Grubbs second-generation catalyst (HG-II) in toluene at elevated temperatures facilitates the formation of the piperidine ring, yielding 97 as the HCl salt in 85% yield .
Ring-Closing Metathesis Product (Intermediate 97)
Intermediate 97 undergoes hydrogenation over wet palladium on carbon (Pd/C) to saturate the remaining double bond, affording the fully reduced piperidine core. Final precipitation from ethanol/isopropanol/water/HCl yields rolapitant hydrochloride hydrate (XIII) in 91% yield .
Structural and Stereochemical Analysis of Intermediates
The stereochemical configuration of intermediates 93 and 94 is validated via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy . For example, the trans-disubstituted oxazolidinone 102 (a precursor to 94) is confirmed to have a diastereomeric ratio >20:1 using chiral HPLC .
Analytical Characterization Techniques
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